molecular formula C16H18N2O2 B3363515 Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate CAS No. 1031667-78-3

Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate

Cat. No. B3363515
CAS RN: 1031667-78-3
M. Wt: 270.33
InChI Key: LZJQWDXRFWZXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate” is a chemical compound with the molecular formula C15H16N2O2 . It is also known by other names such as “3-Amino-4-[(phenylmethyl)amino]benzoate de méthyle” in French and “Methyl-3-amino-4-(benzylamino)benzoat” in German .


Synthesis Analysis

The synthesis of similar compounds, such as Methyl 4-amino-3-methylbenzoate, has been documented. For instance, a solution of 3-methyl-4-nitrobenzoic acid (6.50 g, 33.3 mmol) in 100 mL of MeOH was added to 700 mg of 5% Pd/C. The mixture was then hydrogenated at 48 psi H2 for 24 hours. The catalyst was removed by suction filtration, and the filtrate was concentrated under reduced pressure .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COC(=O)C1=CC=C(N)C(C)=C1 . The average mass of the molecule is 256.300 Da, and the monoisotopic mass is 256.121185 Da .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The melting point of a similar compound, Methyl 4-amino-3-methylbenzoate, is between 116°C to 120°C .

Safety and Hazards

“Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate” should be handled with care as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

methyl 3-amino-4-[(4-methylphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-3-5-12(6-4-11)10-18-15-8-7-13(9-14(15)17)16(19)20-2/h3-9,18H,10,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJQWDXRFWZXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.